molecular formula C7H7BrO B1354613 5-Bromo-2-methylphenol CAS No. 36138-76-8

5-Bromo-2-methylphenol

Cat. No. B1354613
CAS RN: 36138-76-8
M. Wt: 187.03 g/mol
InChI Key: OONJCAWRVJDVBB-UHFFFAOYSA-N
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Patent
US07407649B2

Procedure details

To a solution of 5-amino-2-methylphenol (10 g, 81.2 mmol) in hydrobromic acid (40 mL, 48% solution) and water (50 mL) at 0° C. was added a solution of sodium nitrite (5.6 g, 81.2 mmol) in water (15 mL) and the mixture stirred at this temperature for 30 minutes. To this was added copper (I) bromide (11.6 g, 81.2 mmol) in hydrobromic acid (15 mL, 48% solution) and the reaction was subsequently heated at reflux for 2 hours. Upon cooling to room temperature the resulting mixture was extracted with ethyl acetate (2×200 mL) and the combined organic extracts were washed with aqueous potassium hydroxide solution (˜1 M, 200 mL), dried (magnesium sulphate) and concentrated under reduced pressure. The crude product was purified by column chromatography [SiO2; light petroleum to 4:1 light petroleum-ethyl acetate] to give the title compound as a colourless oil, which crystallised to give fine colourless needles upon standing overnight (4 g, 26%). Rf=0.26 [4:1 light petroleum-ethyl acetate]. 1H NMR δ 2.21 (3 H, s), 4.89-4.95 (1 H, br, s), 6.96-6.97 (1 H, br, m), 6.99-7.00 (2 H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([OH:8])[CH:7]=1.N([O-])=O.[Na+].[BrH:14]>O.[Cu]Br>[Br:14][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([OH:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)C
Name
Quantity
5.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with aqueous potassium hydroxide solution (˜1 M, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography [SiO2; light petroleum to 4:1 light petroleum-ethyl acetate]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.